2,6-Dichloropurine

Overview

Description

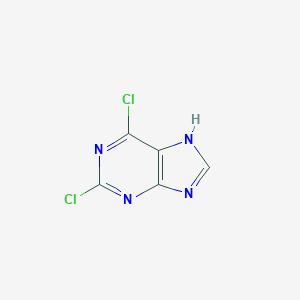

2,6-Dichloropurine (C₅H₂Cl₂N₄, MW 189.00) is a halogenated purine derivative characterized by chlorine atoms at the 2- and 6-positions of the purine ring. It serves as a versatile intermediate in medicinal chemistry due to its reactivity in nucleophilic substitution reactions. Industrially, it is synthesized via direct chlorination of xanthine using phosphorus oxychloride and a weak nucleophilic base (e.g., amidines), achieving high purity and scalability with yields exceeding 30% . Alternative methods, such as multi-step synthesis from methyl cyanacetate, are less efficient (30–32% yield) and involve complex cyclization and chlorination steps . Its molecular structure and synthetic accessibility make it a key precursor for developing bioactive molecules, including kinase inhibitors and nucleoside analogues .

Preparation Methods

Chlorination of Purine Derivatives

Chlorination of Xanthine

Xanthine (2,6-dihydroxypurine) serves as a primary precursor for 2,6-dichloropurine synthesis. Industrial protocols typically employ phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) under reflux conditions. In the presence of a weakly nucleophilic organic base—such as amidine or guanidine—xanthine undergoes sequential chlorination at the 2- and 6-positions .

Reaction Conditions:

-

Reagents: POCl₃ or PCl₃, organic base (e.g., 1,3-dimethylimidazolium chloride)

-

Temperature: 70–120°C (reflux)

A notable industrial adaptation involves ionic liquid-mediated chlorination. For example, 1,3-dimethylimidazolium chloride ([DMIm]Cl) acts as both solvent and catalyst, enabling near-quantitative yields (99%) at 10°C . This method minimizes side reactions and simplifies purification by leveraging ethyl acetate extraction .

Chlorination of 6-Chloropurine and Hypoxanthine

Alternative substrates like 6-chloropurine or hypoxanthine (6-hydroxypurine) undergo selective chlorination at the 2-position using POCl₃. However, these routes require stringent temperature control (–10 to 10°C) to prevent over-chlorination . While yields remain high (85–90%), the need for cryogenic conditions limits scalability .

Diazotization of 2-Amino-6-Chloropurine

Mechanism and Optimization

A patent-pending method (CN1403457A) bypasses traditional chlorination by diazotizing 2-amino-6-chloropurine in hydrochloric acid with sodium nitrite (NaNO₂) . The reaction proceeds via in situ generation of nitrous acid (HNO₂), which converts the 2-amino group to a diazonium intermediate. Subsequent chloride displacement yields this compound .

Reaction Conditions:

This method eliminates the need for phosphorus-based reagents, reducing environmental and safety concerns. The use of aqueous chloride solutions (e.g., NaCl, LiCl) further enhances yield by stabilizing the diazonium intermediate .

Industrial Adaptations

Large-scale implementations utilize continuous extraction with ethyl acetate, achieving 98.2% yield after recrystallization . Mother liquor recycling minimizes waste, aligning with green chemistry principles .

Alternative Synthetic Routes

Chlorination of 2,6-Dithiopurine

2,6-Dithiopurine reacts with chlorine gas (Cl₂) at low temperatures (–50 to 0°C) to replace sulfur atoms with chlorides . While theoretically viable, this method suffers from poor selectivity and yields below 50%, rendering it impractical for industrial use .

Ring Construction from Barbituric Acid Derivatives

Early approaches attempted to assemble the purine ring from barbituric acid or 2,4-dichloro-5,6-diaminopyridine . However, multi-step sequences and low overall yields (20–30%) hindered adoption .

Comparative Analysis of Methods

Challenges and Innovations

Selectivity in Chlorination

The electrophilic nature of purine’s 2- and 6-positions complicates selective chlorination. Ionic liquids like [DMIm]Cl address this by stabilizing transition states, directing chloride attack to specific sites . Computational studies suggest that electron-withdrawing groups on the solvent enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropurine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in water-acetonitrile.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include ammonia, amines, and thiols.

Cross-Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products

Substitution Products: Depending on the nucleophile, products can include 2-amino-6-chloropurine, 2-thio-6-chloropurine, and other derivatives.

Cross-Coupling Products: These reactions yield various aryl-substituted purines.

Scientific Research Applications

Pharmaceutical Applications

Nucleoside Analog Synthesis

2,6-Dichloropurine is primarily used in the synthesis of nucleoside analogs. These compounds mimic natural nucleosides and are essential in developing antiviral and anticancer drugs. For instance, the compound has been utilized to synthesize modified nucleosides through enzymatic processes, demonstrating high yields and efficiency in continuous enzyme membrane reactors (EMRs) . The production of this compound-2'-deoxyribonucleoside has shown promising results, with high conversion rates achieved within short operational periods.

Cytotoxic Activity

Research has indicated that various derivatives of this compound exhibit significant cytotoxic activity against human tumor cell lines. A study evaluated a series of 2,6-substituted purines for their cytotoxic effects, revealing several compounds with GI50 values ranging from 1 to 5 µM against multiple cancer types . Notably, compounds derived from this compound demonstrated potent activity against leukemia and melanoma cell lines.

Agricultural Applications

Agrochemical Development

In addition to its pharmaceutical uses, this compound plays a role in agrochemical formulations. Its properties make it suitable for developing herbicides and pesticides that target specific pathways in plant metabolism. The compound's ability to act as a selective agent can enhance crop protection while minimizing environmental impact .

Chemical Research Applications

Synthesis of Purine Derivatives

The compound is also a critical intermediate in synthesizing various purine derivatives and nucleotides. For example, methods involving hypoxanthine derivatives have been employed to produce this compound efficiently . This process highlights the compound's importance as a precursor in biochemical research.

Photophysical Studies

Recent studies have explored the photophysical properties of this compound derivatives, revealing their potential as luminescent materials. These compounds exhibit significant fluorescence properties, making them candidates for applications in optoelectronics and photonics .

Case Studies

Mechanism of Action

2,6-Dichloropurine exerts its effects primarily through its conversion to nucleoside analogues. These analogues can inhibit DNA and RNA synthesis by incorporating into the nucleic acid chains, leading to chain termination . The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorine-Substituted Analogues

Replacing chlorine with fluorine at the 2-position (e.g., 6-chloro-2-fluoropurine) alters reactivity. The fluorine atom’s electronegativity reduces nucleophilic displacement rates, necessitating harsher conditions for substitutions. For example, microwave irradiation and acidic catalysts are required for aryl amine coupling to 2,6-dichloropurine, whereas the fluorine analogue shows lower yields under similar conditions . Additionally, the methyl-N⁶ substituent in this compound derivatives prevents undesired by-products during cyclohexylamine substitution, a challenge observed in non-methylated analogues .

Dihydroxypurine Derivatives

2,6-Dihydroxypurine (isoxanthine, C₅H₄N₄O₂) lacks halogen substituents, rendering it less reactive in nucleophilic substitutions but more metabolically stable.

Enzyme Inhibition

The this compound scaffold enhances inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme. Derivative 6d (IC₅₀: 0.82 ± 0.02 µM) outperforms mono-halogenated purines due to synergistic electronic effects from the 2- and 6-chlorine atoms, which optimize binding to the Tdp1 active site . In contrast, non-halogenated purines (e.g., xanthine) show negligible activity.

Neuroprotective Effects

This compound derivatives modified with fluoroaromatic groups via click chemistry exhibit neuroprotective efficacy comparable to flavopiridol, a cyclin-dependent kinase (CDK) inhibitor.

Structural and Functional Advantages Over Related Compounds

Key: SNAr = Nucleophilic aromatic substitution.

Biological Activity

2,6-Dichloropurine is a synthetic purine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves chlorination processes. One method includes chlorinating 2-amino-6-chloropurine in the presence of a diazotizing agent, yielding a product with a significant reaction yield of approximately 70.6% . This compound serves as a crucial intermediate for synthesizing various biologically active derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, demonstrating its potential as an antitumor agent and immunomodulator.

Antitumor Activity

A series of studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, derivatives synthesized from this compound exhibited varied cytotoxicity against human cancer cell lines such as H1975, HL-60, HCT116, and HeLa. The IC50 values for these compounds ranged significantly, indicating differential sensitivities among the cell lines tested. Notably, HL-60 cells displayed resistance with IC50 values exceeding 20 µM, while other lines showed more sensitivity with IC50 values below 12.9 µM .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| H1975 | <12.9 | Sensitive |

| HCT116 | <12.9 | Sensitive |

| HeLa | Variable | Moderate |

| HL-60 | >20 | Resistant |

Immunomodulatory Effects

Recent studies have highlighted the role of this compound in enhancing immune responses. A new series of TLR7-selective agonists derived from this compound demonstrated potent activity in stimulating proinflammatory cytokine secretion in mouse macrophages. Specifically, one derivative showed an EC50 value of 17.53 nM for hTLR7 activation and significantly enhanced antibody responses against influenza A virus in vivo . This suggests potential applications in vaccine development and immune therapy.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, specific structural features of the compounds were correlated with their activity. The presence of hydrophobic regions and hydrogen bond donors was linked to enhanced cytotoxicity against certain cell types .

- Immunological Applications : Another study focused on the immunomodulatory properties of derivatives synthesized from this compound. These compounds not only activated TLR7 but also improved vaccine efficacy by elevating IgG and IgA levels in response to viral infections .

- Antitumor Mechanism Exploration : Research has also delved into the mechanisms by which derivatives inhibit tumor growth. For instance, one derivative was shown to interfere with Aurora kinases, essential for cell cycle regulation in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloropurine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically begins with xanthine or uric acid as a precursor. A cost-effective method involves reacting uric acid with PCl₅ to form 2,6,8-trichloropurine, followed by selective dechlorination. For higher regioselectivity, nucleophilic substitution using cyclohexylamine in pentanol at 70°C achieves selective C6 substitution (76% yield) . Alternatively, trifluoromethanesulfonic acid-catalyzed condensation with β-D-ribofuranose tetraacetate yields 2',3',5'-tri-O-acetyl-2,6-dichloropurine, which is hydrolyzed to this compound riboside in 89% yield . Optimization tips include solvent choice (e.g., n-butanol for improved selectivity) and acid catalysis for deprotection steps.

Q. How can researchers characterize this compound and its derivatives to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹³C and ¹H NMR to verify substitution patterns (e.g., distinguishing N7 vs. N9 isomers via chemical shifts) .

- UV-Vis spectroscopy : Compare absorbance profiles with literature data for purine analogs.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients.

Q. What are the primary applications of this compound in nucleoside chemistry?

- Methodological Answer : this compound serves as a versatile intermediate for synthesizing adenosine analogs. For example:

- Aminolysis : Reacting with NH₃/CH₃OH under mild conditions yields 2-chloroadenosine (92% yield) .

- Cross-coupling reactions : Introduce aryl/alkyl groups at C2 or C6 for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound influence regioselectivity in nucleophilic substitutions?

- Methodological Answer : The C6 position is more electrophilic than C2 due to electronic effects from the purine ring. To exploit this:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at C5.

- Catalysis : Acidic conditions (e.g., TMSCl) promote C2 substitution for aromatic amines, enabling dual functionalization .

- Kinetic vs. thermodynamic control : Higher temperatures (120°C) favor C2 substitution, while milder conditions (70°C) favor C6 .

Q. What strategies resolve contradictions in reported yields for this compound-based syntheses?

- Methodological Answer : Discrepancies arise from:

- Starting material quality : Use HPLC-purified precursors to avoid side reactions.

- Reaction scale : Large-scale syntheses (e.g., 100 g) may require optimized mixing or temperature gradients to maintain yield .

- Byproduct management : Chromatography-free protocols (e.g., selective crystallization) improve practicality for library synthesis .

Q. How can researchers design experiments to compare the biological activity of this compound derivatives with other purine analogs?

- Methodological Answer :

- Enzyme assays : Test inhibition of BUP-1 or adenosine receptors using radiolabeled ligands (e.g., [³H]CCPA) in CHO or HEK-293 cell lines .

- SAR studies : Synthesize analogs with varied substituents (e.g., morpholinoaniline at C2) and compare IC₅₀ values .

- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities at A₃ adenosine receptors .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Solvent recovery : Replace high-boiling solvents (e.g., pentanol) with greener alternatives (e.g., ethanol/water mixtures).

- Purification : Implement continuous-flow systems or centrifugal partition chromatography for large batches.

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

Q. Key Considerations for Experimental Design

- Reproducibility : Document catalyst purity (e.g., 5% molar fraction of trifluoromethanesulfonic acid) and solvent drying methods.

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Data interpretation : Address contradictory results (e.g., variable yields) by analyzing reaction kinetics and intermediate stability.

Properties

IUPAC Name |

2,6-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFWVOLULURGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202922 | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-40-1 | |

| Record name | 2,6-Dichloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.